5-((4-chlorobenzyl)oxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
Description
This compound belongs to the 3,4-dihydroisoquinolin-1(2H)-one class, characterized by a bicyclic aromatic system with substituents at positions 2 and 5. The structure features a 4-chlorobenzyloxy group at position 5 and a 4-fluorobenzyl group at position 6. Chlorine and fluorine substituents confer distinct electronic and steric properties, influencing lipophilicity, metabolic stability, and receptor interactions.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO2/c24-18-8-4-17(5-9-18)15-28-22-3-1-2-21-20(22)12-13-26(23(21)27)14-16-6-10-19(25)11-7-16/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOSYUMBUYEAFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-chlorobenzyl)oxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a dihydroisoquinoline core, which is often associated with various biological activities, including neuroprotective and antitumor effects.
Pharmacological Effects
- Antitumor Activity : Research indicates that compounds with similar isoquinoline structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of isoquinolines can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
- Neuroprotective Effects : Isoquinoline derivatives are also noted for their neuroprotective effects. They may exert these effects by inhibiting oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
- Antidepressant Activity : Some studies suggest that compounds similar to this compound may act as triple reuptake inhibitors (TRIs), targeting serotonin, norepinephrine, and dopamine transporters. This mechanism is beneficial for treating depression and anxiety disorders .
Case Studies
- A study investigating the effects of various isoquinoline derivatives found that specific modifications to the benzyl groups enhanced their antitumor efficacy. The presence of halogens (like chlorine and fluorine) on the benzyl rings was found to significantly affect the binding affinity to target proteins involved in tumor growth regulation .
- Another research effort focused on the neuroprotective properties of isoquinoline derivatives demonstrated that they could reduce neuronal cell death in models of oxidative stress, suggesting a potential therapeutic application in conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Hypotheses
While the provided evidence lacks explicit biological data, structural comparisons suggest:
Activity Optimization : The Target’s combination of 4-chloro and 4-fluoro substituents may balance electronic and steric effects better than analogs with methyl groups (e.g., ), which are less polar but more metabolically labile.
Selectivity : Para-substituted benzyl groups (Target, ) likely exhibit improved target engagement compared to meta- or ortho-substituted analogs (e.g., ) due to reduced steric hindrance.
Pharmacokinetics : The Target’s higher molecular weight (~409.87 g/mol) compared to (375.44 g/mol) may reduce solubility but enhance plasma protein binding, a critical factor in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
